5-Methyl-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O3/c1-10-17-13(18-19-10)11-6-8-12(9-7-11)16-20-14(2,3)15(4,5)21-16/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSWKVHTLJZPGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NOC(=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Oxadiazole Core
Methodology:
The core 1,2,4-oxadiazole ring is typically synthesized via dehydration of O-acylated amidoximes, which are prepared from corresponding amidoximes and carbonyl derivatives. This approach is well-established and offers regioselectivity for disubstituted oxadiazoles.
- Preparation of Amidoximes:
Aromatic nitriles are converted to amidoximes by treatment with hydroxylamine hydrochloride in basic conditions, often in ethanol or methanol, under reflux. - Cyclization to Oxadiazoles:
The amidoximes are then reacted with acyl chlorides or esters (e.g., benzoyl chloride, 4-bromobenzoyl chloride) in the presence of pyridine or triethylamine, facilitating cyclization via dehydration to form the 1,2,4-oxadiazole ring. - Substitutions at C-3 and C-5:
The substitution pattern is achieved by selecting appropriate acylating agents and reaction conditions, allowing for the introduction of methyl groups at the C-5 position and phenyl groups at C-3.
- The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles has been demonstrated through amidoxime intermediates, with subsequent cyclization and substitution steps.
Introduction of the Phenyl Group with Boronic Ester Functionality
Methodology:
The phenyl group bearing the tetramethyl-1,3,2-dioxaborolan-2-yl substituent is introduced via Suzuki-Miyaura cross-coupling reactions, a widely used method for forming C–C bonds between aryl halides and boronic acids or esters.
- Preparation of Brominated or Iodinated Precursors:
The oxadiazole intermediate is halogenated at the phenyl ring (commonly at the para position) using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) under radical conditions or via electrophilic aromatic substitution. - Borylation via Miyaura Coupling:
The halogenated oxadiazole derivative is reacted with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst such as Pd(dppf)Cl2, with potassium acetate as the base, in an inert solvent like dioxane.- Reaction Conditions:
- Temperature: approximately 100°C
- Atmosphere: inert (nitrogen or argon)
- Duration: overnight (~12-24 hours)
- Reaction Conditions:
- The borylation of oxadiazoles under Miyaura coupling conditions has been successfully applied to produce boronic ester derivatives, which are key intermediates for further functionalization.
Functionalization of the Boronic Ester and Final Coupling
Methodology:
Post-borylation, the boronic ester can undergo further transformations, such as oxidation to boronic acids or coupling with electrophiles to attach various substituents.
- Conversion to Boronic Acid:
The pinacol ester is hydrolyzed under acidic conditions or with aqueous workup to yield the corresponding boronic acid, which can be used in subsequent Suzuki coupling reactions. - Coupling with Phenyl Derivatives:
The boronic acid reacts with halogenated phenyl derivatives (e.g., 4-bromophenyl) under Suzuki coupling conditions to attach the phenyl ring with the boron substituent onto the oxadiazole core.
- The Suzuki reaction of boronic esters with aryl halides is a standard procedure, providing high yields and regioselectivity, as demonstrated in the synthesis of various oxadiazole derivatives.
Summary of the Synthetic Route
Notes and Considerations
- Choice of Precursors:
The initial aromatic nitrile derivatives should be carefully selected to ensure regioselectivity in subsequent steps. - Reaction Optimization:
Parameters such as temperature, solvent, catalyst loading, and reaction time significantly influence yields and purity. - Purification: Chromatography and recrystallization are employed post-reaction to isolate high-purity intermediates and final compounds.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole undergoes several types of chemical reactions:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The oxadiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Substitution Reactions: The phenyl ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Oxidized or Reduced Oxadiazoles: Depending on the reaction conditions.
Scientific Research Applications
5-Methyl-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound in cross-coupling reactions involves the formation of a palladium complex, which facilitates the transfer of the boronic acid moiety to the coupling partner. The oxadiazole ring can interact with various molecular targets, influencing the electronic properties of the compound and its reactivity.
Comparison with Similar Compounds
Comparison with Structural Isomers and Analogues
Positional Isomer: Meta-Substituted Boronate
A closely related isomer, 5-methyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole (CAS: 1256359-28-0), differs in the boronate group’s position (meta instead of para on the phenyl ring).
| Property | Para-Substituted (Target) | Meta-Substituted |
|---|---|---|
| CAS Number | 1056456-23-5 | 1256359-28-0 |
| Molecular Weight | 286.13 g/mol | 286.13 g/mol |
| Reactivity in Coupling | Higher (para-directing) | Moderate |
| Crystallinity | Higher | Lower |
| Commercial Availability | Combi-Blocks, CymitQuimica | CymitQuimica |
The para-substituted derivative exhibits superior reactivity in cross-coupling due to enhanced electronic communication between the boronate and oxadiazole groups .
Oxadiazole Isomer Variations
1,3,4-Oxadiazole Analogues
Compounds like 2-methyl-5-(4-(tetramethyl-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole (CAS: 1056456-24-6) differ in nitrogen positioning.
| Property | 1,2,4-Oxadiazole (Target) | 1,3,4-Oxadiazole |
|---|---|---|
| Electron Density | Lower (electron-deficient) | Higher |
| Biological Activity | Limited (used as synthon) | Antimicrobial |
| Thermal Stability | High | Moderate |
1,3,4-Oxadiazoles are more common in drug discovery (e.g., Zibotentan, an anticancer agent), whereas 1,2,4-oxadiazoles are preferred for coupling due to their stability .
Functional Group Modifications
Bioactive Oxadiazoles
- 5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole : A potent apoptosis inducer (IC₅₀: 0.8–2.5 µM in cancer cells) with a chlorothiophene substituent .
- 3-Azetidinyl-5-(5-nitro-2-furyl)-1,2,4-oxadiazole : Exhibits antimicrobial activity against S. aureus (MIC: <0.5 µg/mL) .
The target compound’s boronate group prioritizes synthetic utility over direct bioactivity, unlike nitro- or thiophene-substituted analogues .
Commercial Data
| Vendor | Quantity | Price | Purity |
|---|---|---|---|
| Combi-Blocks | 1 g | $576.00 | 98% |
| CymitQuimica | 100 mg | $200.00 | 97% |
The para-substituted isomer is priced higher than its meta counterpart, reflecting demand in drug discovery pipelines .
Biological Activity
5-Methyl-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a unique oxadiazole ring fused with a tetramethyl dioxaborolane substituent. Its molecular formula is , and it possesses significant lipophilicity due to the presence of the dioxaborolane moiety.
Research indicates that oxadiazoles exhibit diverse mechanisms of action against cancer cells:
- Inhibition of Key Enzymes : Compounds containing oxadiazole rings have been shown to inhibit enzymes such as thymidine phosphorylase and various kinases involved in cancer progression .
- Induction of Apoptosis : Many derivatives induce apoptosis in cancer cells by activating intrinsic pathways that lead to cell death .
- Cell Cycle Arrest : Some studies have reported that these compounds can cause cell cycle arrest at different phases, thereby inhibiting proliferation .
Biological Activity and Efficacy
The biological activity of this compound has been evaluated against various cancer cell lines. The following table summarizes the efficacy data:
| Cell Line | % Inhibition | Reference |
|---|---|---|
| T-47D (Breast) | 90.47% | |
| SK-MEL-5 (Melanoma) | 84.32% | |
| MDA-MB-468 (Breast) | 84.83% | |
| HCT-116 (Colon) | IC50 = 0.80 µM | |
| PC-3 (Prostate) | IC50 = 0.67 µM |
Case Studies
Several studies highlight the potential of oxadiazole derivatives in cancer treatment:
-
Study on Antiproliferative Activity :
A study evaluated a series of oxadiazole derivatives against a panel of 58 cancer cell lines. The compound exhibited significant antiproliferative activity across multiple types including breast, prostate, and colon cancers . -
Molecular Docking Studies :
Molecular docking studies have indicated that this compound interacts effectively with key targets involved in tumor growth and metastasis. For example, it showed strong binding affinity to EGFR and Src kinases . -
In Vivo Studies :
Preliminary in vivo studies suggest that compounds similar to this compound can reduce tumor size in animal models without significant toxicity .
Q & A
Q. What are the common synthetic routes for preparing 5-Methyl-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole, and what key reaction conditions are required?
- Methodological Answer : The compound can be synthesized via:
- Cyclization reactions : Reacting boronate-containing precursors with hydroxylamine derivatives under reflux conditions in polar aprotic solvents (e.g., DMF) .
- Bromination/debromination : Brominating a precursor oxadiazole at the 5-position, followed by debromination in liquid ammonia to introduce acetylenic bonds, as demonstrated in analogous oxadiazole syntheses .
- Cross-coupling : The tetramethyl dioxaborolane group enables Suzuki-Miyaura coupling; use Pd catalysts (e.g., Pd(PPh₃)₄) in THF/water mixtures under inert atmospheres .
Key conditions include temperature control (80–120°C), anhydrous solvents, and catalytic bases (e.g., K₂CO₃).
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine multiple analytical techniques:
- NMR spectroscopy : ¹H/¹³C NMR to verify aromatic protons, oxadiazole ring protons (~8.0–8.5 ppm), and tetramethyl dioxaborolane signals (~1.3 ppm for methyl groups) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for boron-containing fragments .
- X-ray crystallography : Resolve crystal structure to confirm regiochemistry and bond angles, particularly for the oxadiazole and dioxaborolane moieties .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : While direct data is limited, structural analogs suggest:
- Drug discovery : The oxadiazole core is bioactive against microbial pathogens and cancer targets .
- Boron neutron capture therapy (BNCT) : The dioxaborolane group may serve as a boron delivery agent for radiotherapy .
- Protease inhibition : Oxadiazoles mimic peptide bonds, making them potential inhibitors of enzymes like HIV-1 protease .
Advanced Research Questions
Q. What strategies can optimize the yield of the target compound in multi-step syntheses?
- Methodological Answer :
- Solvent optimization : Use triflic acid (TfOH) to stabilize electrophilic intermediates in cyclization steps, improving regioselectivity .
- Catalyst screening : Test Pd catalysts (e.g., Pd(dba)₂ vs. PdCl₂) for cross-coupling efficiency .
- Flow chemistry : Scale up using continuous flow reactors to enhance mixing and heat transfer, as shown in industrial boronate syntheses .
- DFT-guided design : Compute transition states to identify rate-limiting steps (e.g., boronate group activation) and adjust reagents accordingly .
Q. How does the tetramethyl dioxaborolane group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric protection : The methyl groups shield the boron atom, reducing hydrolysis and enhancing stability in aqueous Suzuki reactions .
- Electronic effects : The dioxaborolane ring withdraws electron density, polarizing the B–C bond and accelerating transmetallation with Pd catalysts .
- Comparative studies : Replace with pinacol boronate esters to evaluate reactivity differences (e.g., faster coupling but lower stability) .
Q. How can researchers address discrepancies in spectroscopic data during characterization?
- Methodological Answer :
- Multi-technique validation : Pair NMR with IR spectroscopy to confirm functional groups (e.g., B–O stretches at ~1350 cm⁻¹) and XRD for unambiguous assignment .
- Isotopic labeling : Synthesize deuterated analogs to simplify ¹H NMR interpretation of overlapping aromatic signals .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09) to resolve ambiguities .
Q. What computational methods are recommended to study reaction mechanisms involving this compound?
- Methodological Answer :
- DFT studies : Use B3LYP/6-31G(d) to model electrophilic aromatic substitution or cyclization pathways. Calculate activation energies for steps like boronate group transfer .
- Molecular docking : Screen the compound against protein targets (e.g., COX-2) to predict binding modes and guide SAR studies .
- MD simulations : Simulate solvation effects in cross-coupling reactions to optimize solvent choices (e.g., DMF vs. THF) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
